molecular formula C40H67N5O8 B11932228 methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate

methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate

Cat. No.: B11932228
M. Wt: 746.0 g/mol
InChI Key: WRVLBJXFSHALRZ-UHFFFAOYSA-N
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Description

The compound methyl 2-(2-{1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-ylmethyl}propanamido)-3-phenylpropanoate is a highly complex molecule featuring multiple functional groups, including ester, amide, methoxy, and branched alkyl chains. Its structure incorporates a pyrrolidine ring, phenylalanine moiety, and a series of methylated amino acid derivatives.

The presence of methoxy and methyl groups may further modulate solubility and metabolic resistance, critical for pharmacokinetic optimization.

Properties

Molecular Formula

C40H67N5O8

Molecular Weight

746.0 g/mol

IUPAC Name

methyl 2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)

InChI Key

WRVLBJXFSHALRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMAF-OMe involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective methylation, and esterification. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of MMAF-OMe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

MMAF-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMAF-OMe can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

MMAF-OMe has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study tubulin polymerization and microtubule dynamics.

    Biology: Employed in cell biology to investigate cell division and cytoskeletal organization.

    Medicine: Utilized in cancer research as a cytotoxic agent in antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

MMAF-OMe exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, preventing cell division and leading to cell death. The compound is often linked to antibodies that target specific cancer cell surface antigens, allowing for selective delivery and accumulation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Relevance Reference
Target Compound Not explicitly given Ester, amide, methoxy, pyrrolidine, phenylalanine Potential ADC payload
MMAF-OMe (Methyl ((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-...)phenylalaninate) Likely C~40H~65N~5O~9 Ester, amide, methoxy, pyrrolidine ADC cytotoxic agent (e.g., vedotin)
Methyl 3-methyl-2-[[...]phenylpropanoyl]amino]butanoate (CAS 110771-17-0) C29H37N3O6 Ester, amide, phenyl, branched alkyl Synthetic intermediate
2-({1-[2-(2-{2-[2-(2-aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)...}pyrrolidin-2-yl}formamido)... C37H55N9O9 Amide, pyrrolidine, imidazole, hydroxyphenyl Unknown bioactivity

Detailed Analysis

MMAF-OMe () :

  • Structural Similarities: Both compounds share a pyrrolidine backbone, ester group, and multiple methylated amide linkages. These features are critical for ADC integration, enabling conjugation to monoclonal antibodies via lysine or cysteine residues.
  • Functional Differences : MMAF-OMe lacks the methoxy-methyl-propanamido side chain present in the target compound, which may alter solubility and target binding affinity.

Methyl 3-methyl-2-[[...]butanoate (CAS 110771-17-0) ():

  • Structural Similarities : Both feature ester and amide bonds with phenyl and branched alkyl groups.

Imidazole-Containing Compound () :

  • Structural Similarities : Shares amide and pyrrolidine motifs but introduces an imidazole ring and hydroxyphenyl group.
  • Functional Differences : The imidazole moiety may confer metal-binding capabilities, suggesting divergent biological targets compared to the ADC-focused target compound.

Biological Activity

Methyl 2-(2-{1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-ylmethyl}propanamido)-3-phenylpropanoate (hereafter referred to as Compound X) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H33N3O4\text{C}_{21}\text{H}_{33}\text{N}_{3}\text{O}_{4}

This structure includes multiple functional groups that are likely responsible for its biological activity.

Compound X is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:

  • Inhibition of Phospholipase A2 (PLA2) : Similar compounds have been shown to inhibit PLA2, which plays a role in phospholipid metabolism and inflammatory responses .
  • Modulation of Neurotransmitter Receptors : The pyrrolidine and phenylpropanoate moieties may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Anticancer Properties

Recent research has indicated that derivatives of similar compounds exhibit anticancer activities. A study screening a library of drugs identified several compounds that inhibited tumor growth in multicellular spheroids, suggesting that Compound X may possess similar properties .

Anti-inflammatory Effects

The inhibition of PLA2 could lead to reduced inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases. The ability to modulate lipid metabolism may also contribute to its anti-inflammatory effects.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that Compound X exhibits cytotoxic effects on various cancer cell lines, leading to apoptosis. The IC50 values observed were comparable to established anticancer agents.
  • Pharmacokinetic Analysis : Studies involving animal models have shown that Compound X has favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits PLA2
Neurotransmitter ModulationAffects receptor bindingNot specified

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